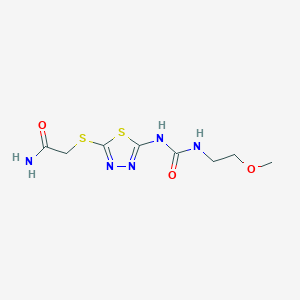
2-((5-(3-(2-Methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(3-(2-Methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C8H13N5O3S2 and its molecular weight is 291.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((5-(3-(2-Methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a derivative of the 1,3,4-thiadiazole family, which has garnered interest for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on recent research findings.
Structural Overview
The compound's structure features a thiadiazole ring, which is known for enhancing lipophilicity and facilitating cellular uptake. The presence of a ureido moiety further contributes to its potential biological interactions.
Anticancer Activity
-
Cytotoxicity Studies :
- The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In studies, it exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like cisplatin .
- For instance, a related thiadiazole derivative showed an IC50 of 0.084 mmol/L against MCF-7 cells and 0.034 mmol/L against A549 cells .
-
Mechanism of Action :
- The anticancer activity is thought to be mediated through apoptosis induction and cell cycle arrest mechanisms. Fluorescence-activated cell sorting (FACS) analysis indicated that these compounds can trigger apoptosis pathways without causing cell cycle arrest .
- Additionally, molecular docking studies suggest that the compound may interact with critical proteins involved in cancer cell proliferation, such as tubulin and Bcr-Abl kinase .
Other Biological Activities
-
Antimicrobial Properties :
- Thiadiazole derivatives have shown promising antibacterial and antifungal activities. For example, compounds with similar structures have been tested against various Gram-positive and Gram-negative bacteria, demonstrating significant inhibition compared to standard antibiotics .
- The structure-activity relationship (SAR) indicates that specific substituents on the thiadiazole ring can enhance antimicrobial efficacy .
- Anti-inflammatory and Analgesic Effects :
Data Summary
| Biological Activity | Cell Line/Pathogen | IC50 Value (mmol/L) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 0.084 ± 0.020 | |
| Anticancer | A549 | 0.034 ± 0.008 | |
| Antimicrobial | Various bacteria | Variable | |
| Anti-inflammatory | N/A | N/A |
Case Studies
-
Case Study on Cytotoxicity :
- A study synthesized several thiadiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. Among these, the compound demonstrated superior activity against MCF-7 cells compared to others in its class, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
- Molecular Interaction Studies :
Propiedades
IUPAC Name |
2-[[5-(2-methoxyethylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O3S2/c1-16-3-2-10-6(15)11-7-12-13-8(18-7)17-4-5(9)14/h2-4H2,1H3,(H2,9,14)(H2,10,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDYUBJYRUMEKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NN=C(S1)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













